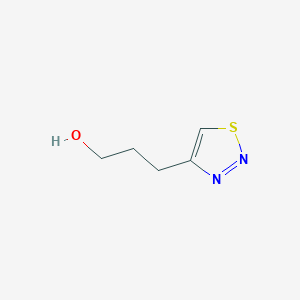

3-(1,2,3-thiadiazol-4-yl)propan-1-ol

Description

Significance of Thiadiazole Heterocycles in Contemporary Chemical Research

Historical Context and Evolution of Thiadiazole Chemistry

The exploration of thiadiazole chemistry dates back to the 19th century, closely linked with the discovery of hydrazine (B178648) and its derivatives. nih.gov The first 1,3,4-thiadiazole (B1197879) was reported in 1882, though its true ring structure was confirmed later in 1890. nih.gov Similarly, the 1,2,4-thiadiazole (B1232254) isomer was first described in 1821. isres.org Over the decades, research has expanded significantly, driven by the discovery of the wide-ranging applications of thiadiazole derivatives. gavinpublishers.com The development of new synthetic methodologies has been a continuous focus, with modern techniques enabling more efficient and diverse production of these heterocyclic systems. researchgate.netorganic-chemistry.orgorganic-chemistry.org

Overview of Thiadiazole Isomers and Their Chemical Properties

Thiadiazoles exist in four constitutional isomeric forms, distinguished by the relative positions of the sulfur and nitrogen atoms: 1,2,3-thiadiazole (B1210528), 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole. mdpi.comrsc.orgrsc.org Each isomer possesses distinct physicochemical properties and reactivity profiles. isres.orgrsc.org The 1,3,4- and 1,2,4-isomers have been the most extensively studied. isres.orgrsc.org The thiadiazole ring is aromatic, which contributes to its stability. wikipedia.org However, the reactivity can be significantly influenced by the isomer and the nature of substituents attached to the ring. nih.govisres.org For example, the 5-position in 1,2,4-thiadiazoles is identified as the most reactive site for nucleophilic substitution reactions. isres.org

Table 1: Properties of Thiadiazole Isomers

| Isomer | Molecular Formula | Molar Mass (g·mol⁻¹) | CAS Number |

|---|---|---|---|

| 1,2,3-Thiadiazole | C₂H₂N₂S | 86.11 | 288-48-2 |

| 1,2,4-Thiadiazole | C₂H₂N₂S | 86.11 | 288-92-6 |

| 1,2,5-Thiadiazole | C₂H₂N₂S | 86.11 | 288-39-1 |

| 1,3,4-Thiadiazole | C₂H₂N₂S | 86.11 | 289-06-5 |

Data sourced from wikipedia.org

Structural Characteristics of 3-(1,2,3-thiadiazol-4-yl)propan-1-ol

The compound this compound is characterized by the covalent linkage of a 1,2,3-thiadiazole ring at its 4-position to a three-carbon aliphatic chain that terminates in a primary alcohol. This structure brings together an aromatic heterocycle and a reactive functional group, defining its chemical potential.

Table 2: Structural and Physical Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₅H₈N₂OS |

| Monoisotopic Mass | 144.03574 Da |

| InChIKey | ORYXZWJVYJBXRP-UHFFFAOYSA-N |

| SMILES | C1=C(N=NS1)CCCO |

Data sourced from uni.lu

Analysis of the 1,2,3-Thiadiazole Moiety

The 1,2,3-thiadiazole ring is an important heterocyclic system used as a building block in organic synthesis and is of great interest to researchers. isres.orgmdpi.com This moiety is a key structural component in various compounds explored in medicinal and agricultural chemistry. mdpi.comnorthwestern.edu The arrangement of the heteroatoms in the 1,2,3-thiadiazole ring imparts specific electronic characteristics. The ring system can undergo various chemical reactions, including rearrangements and fragmentations, which are subjects of study in synthetic and physical organic chemistry. mdpi.com For instance, the Hurd-Mori reaction is a classic method for synthesizing 1,2,3-thiadiazoles from acyl hydrazones and thionyl chloride. wikipedia.org Modern synthetic approaches continue to be developed to access this important heterocyclic core. organic-chemistry.org

Role of the Propan-1-ol Side Chain as a Functional Handle

The propan-1-ol (n-propyl alcohol) side chain provides a primary alcohol functional group, which is one of the most versatile handles in organic synthesis. wikipedia.org Primary alcohols can undergo a wide array of chemical transformations. wikipedia.org These include:

Oxidation: The alcohol can be oxidized to form an aldehyde (propionaldehyde) using mild oxidizing agents like PCC (pyridinium chlorochromate) or through Swern oxidation. wikipedia.org Vigorous oxidation with agents such as chromic acid leads to the corresponding carboxylic acid (3-(1,2,3-thiadiazol-4-yl)propanoic acid). wikipedia.org

Esterification: Reaction with carboxylic acids or their derivatives (like acyl chlorides) under appropriate conditions (e.g., Fischer esterification) yields esters. For example, reacting with acetic acid would produce propyl acetate (B1210297) derivatives. wikipedia.org

Conversion to Alkyl Halides: The hydroxyl group can be substituted by a halogen atom to form propyl halides. This can be achieved using reagents such as phosphorus tribromide (PBr₃) for bromination or thionyl chloride (SOCl₂) for chlorination. wikipedia.org

Etherification: The alcohol can be converted into an ether, for instance, through the Williamson ether synthesis where the alcohol is first deprotonated to form an alkoxide, which then acts as a nucleophile.

Scope and Research Objectives for this compound Studies

The study of this compound presents several clear research avenues rooted in synthetic and materials chemistry. The bifunctional nature of the molecule makes it an attractive building block for creating more complex chemical structures.

Key research objectives could include:

Exploration of Synthetic Utility: A primary objective would be to fully explore the synthetic potential of the propan-1-ol functional group in this specific molecular context. This involves systematically performing the major classes of alcohol reactions (oxidation, esterification, etherification, halogenation) to synthesize a library of new 4-substituted-1,2,3-thiadiazole derivatives. The influence of the thiadiazole ring on the reactivity of the side chain would be a point of academic interest.

Development of Novel Heterocyclic Systems: The compound can serve as a starting material for intramolecular cyclization reactions. For example, after converting the alcohol to a suitable leaving group, intramolecular nucleophilic attack by one of the ring's nitrogen atoms could potentially lead to fused bicyclic heterocyclic systems.

Polymer Chemistry: The propanol (B110389) functionality could be used to incorporate the 1,2,3-thiadiazole moiety into polymer backbones or as a pendant group. This could be achieved by converting the alcohol into a monomer, such as an acrylate (B77674) or methacrylate (B99206) ester, followed by polymerization. The resulting polymers could be investigated for unique material properties imparted by the thiadiazole heterocycle, such as those relevant to semiconducting polymers. northwestern.edu

Coordination Chemistry: The nitrogen and sulfur atoms in the thiadiazole ring can act as potential ligands for metal ions. isres.org Research could focus on synthesizing metal complexes using this compound or its derivatives as ligands, and studying the structural and electronic properties of the resulting coordination compounds.

These research directions highlight the potential of this compound as a versatile platform for fundamental chemical exploration and the development of new functional molecules.

Structure

3D Structure

Properties

IUPAC Name |

3-(thiadiazol-4-yl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2OS/c8-3-1-2-5-4-9-7-6-5/h4,8H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORYXZWJVYJBXRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=NS1)CCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 1,2,3 Thiadiazol 4 Yl Propan 1 Ol and Its Analogs

Retrosynthetic Analysis of 3-(1,2,3-thiadiazol-4-yl)propan-1-ol

A retrosynthetic analysis of this compound reveals several potential synthetic routes. The primary disconnection breaks the bond between the thiadiazole ring and the propan-1-ol side chain, suggesting a precursor such as a 4-substituted-1,2,3-thiadiazole and a three-carbon building block.

One logical approach involves the disconnection of the alcohol functionality, leading back to a ketone or carboxylic acid precursor. For instance, the propan-1-ol can be derived from the reduction of 3-(1,2,3-thiadiazol-4-yl)propanoic acid or 1-(1,2,3-thiadiazol-4-yl)propan-1-one. This simplifies the synthetic challenge to the formation of a carbon-carbon bond between the thiadiazole ring and a three-carbon acyl or carboxyl group.

Further disconnection of the thiadiazole ring itself points towards established methods like the Hurd-Mori synthesis. This would involve the cyclization of a suitable hydrazone precursor, which already contains the desired carbon framework of the side chain.

Strategies for the Construction of the 1,2,3-Thiadiazole (B1210528) Ring System

The formation of the 1,2,3-thiadiazole ring is a critical step in the synthesis of the target molecule. Several methods have been developed for the construction of this heterocyclic system.

Cyclization Reactions Involving Sulfur and Nitrogen Precursors

The Hurd-Mori synthesis is a widely recognized and versatile method for constructing the 1,2,3-thiadiazole ring. wikipedia.orgmdpi.com This reaction involves the cyclization of α-methylene ketone hydrazones with thionyl chloride (SOCl₂). mdpi.comresearchgate.net In the context of synthesizing this compound, a suitable starting material would be the hydrazone of a ketone that already possesses the three-carbon chain. For example, the semicarbazone of a 5-hydroxypentan-2-one derivative could be a potential precursor. The reaction proceeds through the formation of a semicarbazone intermediate, which then undergoes cyclization with thionyl chloride to yield the 1,2,3-thiadiazole ring. mdpi.comresearchgate.net

An alternative approach involves the reaction of N-tosylhydrazones with elemental sulfur. This method, catalyzed by reagents like tetrabutylammonium (B224687) iodide (TBAI), offers a metal-free route to substituted 1,2,3-thiadiazoles. mdpi.com

| Method | Precursors | Reagents | Key Features |

| Hurd-Mori Synthesis | α-Methylene ketone hydrazones (e.g., semicarbazones) | Thionyl chloride (SOCl₂) | Versatile and widely used for 4-substituted 1,2,3-thiadiazoles. |

| N-Tosylhydrazone Cyclization | N-Tosylhydrazones, Elemental sulfur | Tetrabutylammonium iodide (TBAI) | Metal-free conditions. |

Modifications of Pre-formed Thiadiazole Scaffolds

Another strategy involves the modification of a pre-existing 1,2,3-thiadiazole ring. This approach is particularly useful if a suitably substituted thiadiazole is commercially available or readily synthesized. For instance, a 1,2,3-thiadiazole bearing a group at the 4-position that can be chemically transformed into the desired propan-1-ol side chain would be an ideal starting point. Examples include the conversion of a carboxylic acid or an ester group into the alcohol functionality.

Introduction of the Propan-1-ol Side Chain

The introduction of the propan-1-ol side chain at the 4-position of the 1,2,3-thiadiazole ring is a key transformation. This can be achieved through either direct carbon-carbon bond formation followed by functional group manipulation or by building the ring system with the side chain already in place.

Strategies for Carbon-Carbon Bond Formation (e.g., alkylation, coupling)

One of the most direct methods to introduce the propan-1-ol side chain involves the use of a pre-formed 1,2,3-thiadiazole with a suitable handle for carbon-carbon bond formation.

A plausible route starts with 1,2,3-thiadiazole-4-carboxaldehyde . This aldehyde can undergo a Grignard reaction with an ethylmagnesium halide (e.g., EtMgBr) to form 1-(1,2,3-thiadiazol-4-yl)propan-1-ol. Subsequent oxidation to the corresponding ketone, followed by a reduction sequence, could potentially lead to the desired primary alcohol, though this would be a multi-step process.

Alternatively, a Wittig reaction with 1,2,3-thiadiazole-4-carboxaldehyde using a two-carbon ylide would generate a propenyl-substituted thiadiazole. Subsequent hydroboration-oxidation would then yield the target primary alcohol, this compound.

Palladium-catalyzed cross-coupling reactions , such as the Sonogashira coupling, offer another powerful tool for C-C bond formation. wikipedia.orglibretexts.org A 4-halo-1,2,3-thiadiazole could be coupled with propargyl alcohol. The resulting alkyne could then be hydrogenated to the corresponding alkane, yielding this compound.

| Starting Material | Reaction Type | Reagents | Intermediate/Product |

| 1,2,3-Thiadiazole-4-carboxaldehyde | Grignard Reaction | Ethylmagnesium bromide | 1-(1,2,3-Thiadiazol-4-yl)propan-1-ol |

| 1,2,3-Thiadiazole-4-carboxaldehyde | Wittig Reaction | Ethyltriphenylphosphonium bromide/base | 4-(Prop-1-en-1-yl)-1,2,3-thiadiazole |

| 4-Halo-1,2,3-thiadiazole | Sonogashira Coupling | Propargyl alcohol, Pd catalyst, Cu co-catalyst | 3-(1,2,3-Thiadiazol-4-yl)prop-2-yn-1-ol |

Reduction of Ketone or Carboxylic Acid Precursors to the Alcohol Functionality

A common and effective strategy for obtaining the propan-1-ol group is through the reduction of a corresponding ketone or carboxylic acid.

Starting with 1,2,3-thiadiazole-4-carboxylic acid , which is a known compound, it can be converted to its acid chloride and then reacted with a suitable organocadmium or organocuprate reagent to form 1-(1,2,3-thiadiazol-4-yl)propan-1-one. However, a more direct approach would be to reduce the carboxylic acid itself. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for the reduction of carboxylic acids to primary alcohols. It is important to note that the 1,2,3-thiadiazole ring can be sensitive to certain reducing agents, and attempted reductions have been reported to lead to ring decomposition or unexpected rearrangements. nih.gov

Alternatively, if 3-(1,2,3-thiadiazol-4-yl)propanoic acid could be synthesized, its reduction would directly yield the target molecule. This propanoic acid derivative could potentially be prepared through the Arndt-Eistert homologation of 1,2,3-thiadiazole-4-carboxylic acid, although this has been reported to lead to decomposition of the thiadiazole ring. nih.gov

The reduction of a ketone precursor, 1-(1,2,3-thiadiazol-4-yl)propan-1-one , to the secondary alcohol, 1-(1,2,3-thiadiazol-4-yl)propan-1-ol, can be readily achieved using milder reducing agents such as sodium borohydride (B1222165) (NaBH₄).

| Precursor | Reducing Agent | Product |

| 1,2,3-Thiadiazole-4-carboxylic acid | Lithium aluminum hydride (LiAlH₄) | (Potential for) 3-(1,2,3-Thiadiazol-4-yl)methanol (by-product) |

| 3-(1,2,3-Thiadiazol-4-yl)propanoic acid | Lithium aluminum hydride (LiAlH₄) | This compound |

| 1-(1,2,3-Thiadiazol-4-yl)propan-1-one | Sodium borohydride (NaBH₄) | 1-(1,2,3-Thiadiazol-4-yl)propan-1-ol |

Multi-step Synthetic Sequences for Regiospecific Attachment

The synthesis of this compound necessitates a multi-step approach to ensure the correct placement (regiospecificity) of the propan-1-ol substituent at the C4 position of the 1,2,3-thiadiazole ring. The primary challenge lies in constructing the heterocyclic ring while carrying a functional group that can be subsequently converted into the desired alcohol side chain. A common and effective strategy involves the Hurd-Mori synthesis, a classic method for forming 1,2,3-thiadiazoles. wikipedia.orgmdpi.com

This reaction sequence typically begins with a ketone containing an α-methylene group, which is first converted to an N-acyl or N-tosylhydrazone. lookchem.com This hydrazone intermediate is then cyclized using thionyl chloride (SOCl₂) to form the 1,2,3-thiadiazole ring. mdpi.comresearchgate.net To achieve the target molecule, a precursor ketone with a latent or protected alcohol function is required.

A plausible and efficient synthetic route is outlined below:

Preparation of the Hydrazone Precursor: The synthesis starts with a keto-ester, such as ethyl 4-oxohexanoate. This starting material contains the necessary carbon backbone for the propanol (B110389) side chain and a ketone functionality for the Hurd-Mori reaction. The ketone is reacted with tosylhydrazide (p-toluenesulfonylhydrazide) under acidic conditions to form the corresponding tosylhydrazone, ethyl 4-(2-tosylhydrazono)hexanoate.

Hurd-Mori Cyclization: The formed tosylhydrazone undergoes cyclization in the presence of thionyl chloride. lookchem.com This step constructs the 1,2,3-thiadiazole ring, yielding ethyl 3-(1,2,3-thiadiazol-4-yl)propanoate. The reaction is regiospecific, with the thiadiazole ring forming from the ketone and its adjacent methylene (B1212753) group.

Reduction of the Ester: The final step is the reduction of the ester group to a primary alcohol. This is typically achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. This transformation converts the propanoate side chain into the desired propan-1-ol group, yielding the final product, this compound. A similar reduction of a carboxylate group on a thiadiazole ring to an alcohol has been previously reported. mdpi.com

An alternative, though related, pathway could involve creating 1,2,3-thiadiazole-4-carbaldehyde (B1301801) as a key intermediate. capes.gov.bruow.edu.au This aldehyde could then undergo a Wittig reaction with an appropriate phosphorane to introduce the remaining two carbons of the side chain, followed by reduction of the resulting alkene and/or carbonyl group to afford the target alcohol.

The table below summarizes the key transformations in the primary proposed synthetic sequence.

| Step | Reactant(s) | Reagents | Product | Reaction Type |

| 1 | Ethyl 4-oxohexanoate | Tosylhydrazide, Acid catalyst | Ethyl 4-(2-tosylhydrazono)hexanoate | Hydrazone Formation |

| 2 | Ethyl 4-(2-tosylhydrazono)hexanoate | Thionyl chloride (SOCl₂) | Ethyl 3-(1,2,3-thiadiazol-4-yl)propanoate | Hurd-Mori Cyclization |

| 3 | Ethyl 3-(1,2,3-thiadiazol-4-yl)propanoate | Lithium aluminum hydride (LiAlH₄), Ether | This compound | Ester Reduction |

Purification and Isolation Techniques for Thiadiazole Derivatives

The successful synthesis of thiadiazole derivatives is contingent upon effective purification and isolation to remove unreacted starting materials, reagents, and byproducts. The polarity of the target molecule, which in the case of this compound is significant due to the hydroxyl group, dictates the choice of purification method.

Column Chromatography: This is the most widely used technique for the purification of thiadiazole derivatives. nih.gov For compounds of moderate to high polarity, silica (B1680970) gel is the standard stationary phase. The mobile phase, or eluent, is typically a mixture of a nonpolar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or acetone). nih.govnanobioletters.com The ratio is optimized using analytical methods like Thin Layer Chromatography (TLC) to achieve good separation. For highly polar compounds, a stronger eluent system, such as dichloromethane/methanol, may be required.

Recrystallization: If the synthesized compound is a solid, recrystallization can be a highly effective method for achieving high purity. nih.gov The choice of solvent is critical; the compound should be soluble at high temperatures but sparingly soluble at room or lower temperatures. Common solvents for recrystallizing organic compounds include ethanol, methanol, ethyl acetate, and mixtures with water.

Washing/Precipitation: Crude reaction mixtures are often subjected to a work-up procedure that involves washing with water and/or brine to remove inorganic salts and water-soluble impurities. lookchem.com If the product is a solid that precipitates from the reaction mixture, it can be isolated by filtration and then washed with a suitable solvent (one in which the impurities are soluble but the product is not) to afford a purer substance. lookchem.com

The table below details common purification techniques and their applications for thiadiazole derivatives.

| Technique | Description | Typical Application | Solvents/Materials |

| Flash Column Chromatography | Pressurized liquid chromatography using a solid stationary phase (e.g., silica gel) to separate components of a mixture. nih.gov | Primary purification method for most non-crystalline thiadiazoles and for separating complex mixtures. nih.gov | Silica Gel, Hexane/Ethyl Acetate, Dichloromethane/Methanol |

| Recrystallization | Dissolving the impure solid in a hot solvent and allowing it to cool, whereupon the pure compound crystallizes out. nih.gov | Final purification of solid thiadiazole derivatives to obtain high-purity, crystalline material. | Ethanol, Methanol, Acetone, Water, Tetrahydrofuran lookchem.com |

| Thin Layer Chromatography (TLC) | An analytical technique to monitor reaction progress and determine appropriate conditions for column chromatography. nanobioletters.com | Reaction monitoring and solvent system selection. | Silica gel plates, Ethyl acetoacetate/Petroleum ether nanobioletters.com |

| Aqueous Work-up | Washing the organic reaction mixture with water or aqueous solutions to remove inorganic byproducts and water-soluble impurities. | Initial purification step post-reaction, before chromatography or recrystallization. | Water, Saturated NaCl solution (brine) |

Green Chemistry Approaches in the Synthesis of Thiadiazole-Propanol Conjugates

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical synthesis. nanobioletters.com While specific green methods for this compound are not extensively documented, established green approaches for the synthesis of other thiadiazole and heterocyclic derivatives can be readily adapted. bohrium.combepls.com

Microwave-Assisted Organic Synthesis (MAOS): The use of microwave irradiation as an energy source can dramatically reduce reaction times, often from hours to minutes, and improve reaction yields. nanobioletters.comresearchgate.net This technique could be applied to the Hurd-Mori cyclization step or in the formation of the initial hydrazone, leading to a more energy-efficient process. bepls.com

Ultrasonic Irradiation: Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative energy source that can enhance reaction rates and yields. nanobioletters.com It has been successfully used for synthesizing various heterocyclic compounds and represents a viable green alternative to conventional heating.

Use of Green Solvents: A major focus of green chemistry is replacing hazardous and volatile organic solvents (VOCs) with more environmentally benign alternatives.

Water: When feasible, using water as a reaction solvent is ideal due to its non-toxic, non-flammable, and inexpensive nature. bohrium.com

Ionic Liquids (ILs): These are salts with low melting points that can act as both solvents and catalysts. They are valued for their low volatility and thermal stability. An ionic liquid-supported synthesis of 1,2,3-thiadiazoles has been reported, showcasing their potential in this area. mdpi.com

Solvent-Free Reactions: Conducting reactions in the absence of a solvent minimizes waste and simplifies purification. mdpi.com Reactions can be run by grinding solids together or by heating a mixture of reactants above their melting points.

Catalyst-Free and Metal-Free Syntheses: Many synthetic routes rely on heavy or toxic metal catalysts. Developing methods that avoid these is a key green objective. Several metal-free approaches to thiadiazole synthesis have been developed, often using iodine or other non-metallic promoters. organic-chemistry.orgorganic-chemistry.org

The table below highlights green chemistry techniques and their potential application to the synthesis of thiadiazole-propanol conjugates.

| Green Chemistry Principle | Technique/Approach | Potential Application to Synthesis | Benefits |

| Energy Efficiency | Microwave-Assisted Synthesis nanobioletters.comresearchgate.net | Hydrazone formation; Hurd-Mori cyclization. | Reduced reaction time, improved yields, lower energy consumption. |

| Energy Efficiency | Ultrasonic Irradiation nanobioletters.com | Hydrazone formation; Ester reduction. | Enhanced reaction rates, milder conditions. |

| Safer Solvents & Auxiliaries | Use of Water as a Solvent bohrium.com | Potential for the reduction step or modified cyclization. | Non-toxic, non-flammable, environmentally benign. |

| Safer Solvents & Auxiliaries | Ionic Liquid-Supported Synthesis mdpi.com | Used as a medium for the Hurd-Mori reaction. | Low volatility, recyclable, can enhance reactivity. |

| Waste Prevention | Solvent-Free Conditions mdpi.com | Potentially applicable for solid-state hydrazone formation. | Eliminates solvent waste, simplifies work-up. |

| Catalysis | Metal-Free Synthesis organic-chemistry.orgorganic-chemistry.org | Alternative cyclization strategies avoiding metal catalysts. | Avoids toxic metal waste and potential product contamination. |

Chemical Reactivity and Derivatization of 3 1,2,3 Thiadiazol 4 Yl Propan 1 Ol

Reactivity of the Primary Alcohol Functionality

The terminal hydroxyl group of the propanol (B110389) side chain is a versatile site for chemical modification. As a primary alcohol, it can undergo esterification, etherification, oxidation, and nucleophilic substitution reactions. These transformations allow for the introduction of a wide range of other functional groups, enabling the synthesis of diverse derivatives.

Etherification Reactions

Ether derivatives can be synthesized from the primary alcohol group, most commonly via the Williamson ether synthesis. nih.govorganic-chemistry.org This method involves a two-step process. First, the alcohol is deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. isres.org This alkoxide, a potent nucleophile, is then reacted with a primary alkyl halide (e.g., methyl iodide, ethyl bromide) in an Sₙ2 reaction to yield the ether. nih.govresearchgate.net The choice of a primary alkyl halide is crucial to favor substitution over elimination, which can be a competing side reaction with secondary or tertiary halides. nih.gov

Table 2: Representative Etherification Reactions (Williamson Synthesis)

| Step 1 Reagent | Step 2 Reagent | Expected Product |

|---|---|---|

| Sodium Hydride (NaH) | Methyl Iodide (CH₃I) | 4-(3-Methoxypropyl)-1,2,3-thiadiazole |

| Sodium Hydride (NaH) | Ethyl Bromide (CH₃CH₂Br) | 4-(3-Ethoxypropyl)-1,2,3-thiadiazole |

| Sodium Hydride (NaH) | Benzyl Bromide (BnBr) | 4-(3-(Benzyloxy)propyl)-1,2,3-thiadiazole |

Oxidation to Aldehydes and Carboxylic Acids

The primary alcohol functionality can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Mild oxidizing agents are used to stop the oxidation at the aldehyde stage. e-bookshelf.de Reagents such as Pyridinium Chlorochromate (PCC) or methods like the Swern and Dess-Martin oxidations are effective for this transformation. researchgate.netmdpi.comnih.govbu.edu.eg The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, followed by a hindered base like triethylamine, under mild, low-temperature conditions. researchgate.netnih.gov The Dess-Martin periodinane (DMP) oxidation offers another mild alternative with a simple workup. mdpi.comnih.govnih.gov

To achieve full oxidation to the corresponding carboxylic acid, 3-(1,2,3-thiadiazol-4-yl)propanoic acid, stronger oxidizing agents are required. nih.gov Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄), or chromium-based reagents like chromic acid (generated in situ from CrO₃ or Na₂Cr₂O₇ with H₂SO₄) under heating or reflux conditions.

Table 3: Representative Oxidation Reactions

| Reagent/Method | Reaction Conditions | Expected Product |

|---|---|---|

| Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temperature | 3-(1,2,3-Thiadiazol-4-yl)propanal |

| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | CH₂Cl₂, -78°C to Room Temperature | 3-(1,2,3-Thiadiazol-4-yl)propanal |

| Potassium Dichromate (K₂Cr₂O₇) / H₂SO₄ | Heat/Reflux | 3-(1,2,3-Thiadiazol-4-yl)propanoic acid |

Nucleophilic Substitution Reactions

Direct nucleophilic substitution of the hydroxyl group is difficult because hydroxide (B78521) (OH⁻) is a poor leaving group. masterorganicchemistry.com To facilitate substitution, the hydroxyl group must first be converted into a better leaving group. A common strategy is to transform the alcohol into a tosylate ester by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. farmaciajournal.comnih.gov The resulting tosylate (OTs) group is an excellent leaving group, readily displaced by a wide range of nucleophiles in an Sₙ2 reaction. masterorganicchemistry.comrsc.org This two-step sequence allows for the introduction of various functionalities, such as halides, azides, and nitriles.

Table 4: Representative Nucleophilic Substitution Reactions (via Tosylate intermediate)

| Step 1 Reagent | Step 2 Nucleophile | Expected Final Product |

|---|---|---|

| Tosyl Chloride (TsCl) / Pyridine | Sodium Bromide (NaBr) | 4-(3-Bromopropyl)-1,2,3-thiadiazole |

| Tosyl Chloride (TsCl) / Pyridine | Sodium Azide (B81097) (NaN₃) | 4-(3-Azidopropyl)-1,2,3-thiadiazole |

| Tosyl Chloride (TsCl) / Pyridine | Sodium Cyanide (NaCN) | 4-(1,2,3-Thiadiazol-4-yl)butanenitrile |

Reactivity of the 1,2,3-Thiadiazole (B1210528) Ring System

The 1,2,3-thiadiazole ring is an aromatic heterocycle characterized by its electron-deficient nature. This is due to the presence of two electronegative nitrogen atoms and a sulfur atom within the five-membered ring. chemicalbook.com This electronic property makes the carbon atoms of the ring generally unreactive towards electrophilic attack but susceptible to nucleophilic attack. nih.govchemicalbook.com

Electrophilic Aromatic Substitution Patterns on the Thiadiazole Ring

Detailed research findings on the electrophilic aromatic substitution directly on the carbon atoms of the 1,2,3-thiadiazole ring are notably scarce. In general, electron-deficient heterocyclic systems, such as thiadiazoles, are deactivated towards electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions. nih.govchemicalbook.com The high π-electron density is drawn towards the electronegative heteroatoms, leaving the ring carbons with low electron density and thus unattractive to electrophiles. nih.gov

For related thiadiazole isomers, such as 1,3,4-thiadiazole (B1197879), it is established that the carbon atoms are inert to electrophilic substitution, while the nitrogen atoms are the preferred sites for electrophilic attack, leading to quaternization (N-alkylation or N-acylation). nih.govchemicalbook.com It is plausible that the 1,2,3-thiadiazole ring in 3-(1,2,3-thiadiazol-4-yl)propan-1-ol would exhibit similar behavior, with electrophiles preferentially reacting at one of the nitrogen atoms rather than the C-5 carbon.

Studies on fused systems, like 1,2,3-benzothiadiazole, show that electrophilic substitution occurs on the fused benzene (B151609) ring rather than the thiadiazole moiety, further highlighting the low reactivity of the thiadiazole ring itself towards electrophiles. google.com Any electrophilic substitution would likely require harsh conditions and, if it were to occur on the ring, would be expected at the C-5 position, which is the only available carbon. However, without direct experimental evidence, this remains speculative.

Nucleophilic Attack and Ring-Opening Reactions

The 1,2,3-thiadiazole ring system, while aromatic, exhibits susceptibility to nucleophilic attack, particularly at the C5 position, and can undergo ring-opening reactions under various conditions, including the influence of heat, light, or basic reagents. These reactions are a cornerstone of 1,2,3-thiadiazole chemistry, providing pathways to a variety of other molecular scaffolds.

In the context of this compound, the presence of the propan-1-ol substituent at the C4 position can influence the regioselectivity and facility of these reactions. While specific studies on this exact molecule are limited, the general reactivity patterns of 4-substituted 1,2,3-thiadiazoles provide valuable insights. For instance, treatment of 4-substituted 1,2,3-thiadiazoles with strong bases can lead to deprotonation at the C5 position, initiating a cascade of reactions that can result in ring cleavage and the formation of various acyclic and heterocyclic products.

The nature of the substituent at the C4 position plays a crucial role in the outcome of these reactions. Electron-withdrawing groups can enhance the acidity of the C5 proton, facilitating ring-opening, while electron-donating groups may have the opposite effect. The propan-1-ol group in the target molecule is generally considered to be weakly electron-donating.

Table 1: Examples of Nucleophilic Attack and Ring-Opening Reactions of 1,2,3-Thiadiazole Analogs

| Entry | Substrate | Reagent and Conditions | Product(s) | Yield (%) |

| 1 | 4-Phenyl-1,2,3-thiadiazole | NaNH2, liquid NH3 | Phenylacetonitrile, Thiocyanate ion | Not reported |

| 2 | 4-(2-Mercaptophenyl)-1,2,3-thiadiazole | Base (≥2 equiv.) | 2-Mercaptobenzo[b]thiophene | Good |

| 3 | 3,5-Diphenyl-4H-1,2,6-thiadiazin-4-one | Visible light, O2 | 1,2,5-Thiadiazol-3(2H)-one 1-oxide derivative | High |

Note: The data in this table is based on general reactions of 1,2,3-thiadiazole analogs and is intended to be illustrative of the potential reactivity of this compound.

Cycloaddition Reactions

The 1,2,3-thiadiazole ring can participate in cycloaddition reactions, acting as either the diene or dienophile component, depending on the reaction partner and conditions. These reactions provide a powerful tool for the construction of complex polycyclic and heterocyclic systems. While specific examples involving this compound are not extensively documented, the reactivity of analogous heterocyclic systems suggests its potential to undergo such transformations. For instance, other five-membered heterocyclic rings are known to participate in Diels-Alder reactions. acgpubs.org

One notable reaction is the inverse electron demand Diels-Alder reaction, where the electron-deficient 1,2,3-thiadiazole ring could react with an electron-rich dienophile. Upon cycloaddition, the initial adduct can undergo further transformations, such as the extrusion of molecular nitrogen, to afford new heterocyclic systems. researchgate.net

Table 2: Examples of Cycloaddition Reactions with Heterocyclic Compounds

| Entry | Heterocycle | Reaction Partner | Conditions | Product Type |

| 1 | 1,3,4-Oxadiazole | Tethered dienophile | Heat | Tandem [4+2]/[3+2] cycloadduct |

| 2 | 4-Alkenyl-2-aminothiazole | Nitroalkene | Mild conditions | [4+2] cycloadduct |

| 3 | 4-Phenyl-3H-1,2,4-triazole-3,5(4H)-dione | Cyclic dienes | Room temperature | Diels-Alder adduct |

Note: This table presents cycloaddition reactions of various heterocyclic compounds to illustrate the potential reactivity of the 1,2,3-thiadiazole moiety in this compound.

Palladium-Catalyzed Cross-Coupling Reactions at the Thiadiazole Moiety

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions, represent a powerful and versatile methodology for the formation of carbon-carbon bonds. These reactions are instrumental in the synthesis of a wide array of complex organic molecules, including pharmaceuticals and materials. nih.govnih.gov To subject this compound to such reactions, it would first need to be functionalized with a suitable leaving group, typically a halogen, at either the C4 or C5 position of the thiadiazole ring. For the purpose of this discussion, we will consider the reactions of a hypothetical 4-halo- or 5-halo-1,2,3-thiadiazole derivative of the parent compound.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (e.g., a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. researchgate.netsemanticscholar.orgresearchgate.netrsc.org This reaction would allow for the introduction of a wide range of aryl or vinyl substituents at the thiadiazole core.

The Sonogashira coupling provides a route to couple terminal alkynes with organic halides, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.govresearchgate.net This would enable the installation of an alkynyl moiety onto the thiadiazole ring, a valuable functional group for further transformations.

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base, leading to the formation of a substituted alkene. organic-chemistry.orgnih.gov This reaction could be employed to introduce alkenyl substituents onto the thiadiazole ring.

Table 3: Hypothetical Palladium-Catalyzed Cross-Coupling Reactions of a Halogenated this compound Derivative

| Entry | Coupling Reaction | Substrate | Coupling Partner | Catalyst System | Product |

| 1 | Suzuki-Miyaura | 3-(5-Bromo-1,2,3-thiadiazol-4-yl)propan-1-ol | Phenylboronic acid | Pd(PPh3)4, Na2CO3 | 3-(5-Phenyl-1,2,3-thiadiazol-4-yl)propan-1-ol |

| 2 | Sonogashira | 3-(5-Iodo-1,2,3-thiadiazol-4-yl)propan-1-ol | Phenylacetylene | PdCl2(PPh3)2, CuI, Et3N | 3-(5-(Phenylethynyl)-1,2,3-thiadiazol-4-yl)propan-1-ol |

| 3 | Heck | 3-(5-Bromo-1,2,3-thiadiazol-4-yl)propan-1-ol | Styrene | Pd(OAc)2, P(o-tolyl)3, Et3N | 3-(5-(E)-Styryl-1,2,3-thiadiazol-4-yl)propan-1-ol |

Note: This table is a hypothetical representation based on established palladium-catalyzed cross-coupling reactions and assumes the prior synthesis of a halogenated derivative of this compound.

Formation of Advanced Molecular Architectures through Derivatization

The propan-1-ol side chain of this compound serves as a key site for derivatization, enabling the synthesis of more complex and potentially bioactive molecules. The primary alcohol can be readily transformed into a variety of other functional groups, such as ethers and esters, through well-established synthetic protocols. rsc.orgresearchgate.netnih.govmdpi.com

Etherification can be achieved through reactions such as the Williamson ether synthesis, where the alcohol is first deprotonated with a base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. researchgate.net Alternatively, reductive etherification methods can be employed. researchgate.net

Esterification is commonly carried out by reacting the alcohol with a carboxylic acid or its derivative, such as an acid chloride or anhydride, often in the presence of an acid or base catalyst. medcraveonline.comgoogle.comrsc.orgmedcraveonline.comresearchgate.nettcichemicals.com These reactions allow for the introduction of a wide range of acyl groups, thereby modifying the steric and electronic properties of the molecule.

These derivatization strategies open up avenues for the construction of a diverse library of compounds based on the this compound scaffold. By combining the reactivity of the thiadiazole ring with the derivatization potential of the alcohol side chain, a multitude of advanced molecular architectures with potential applications in medicinal chemistry and materials science can be accessed. nih.gov

Table 4: Potential Derivatization Reactions of the Propan-1-ol Side Chain

| Entry | Reaction Type | Reagent | Conditions | Product Functional Group |

| 1 | Etherification | Benzyl bromide, NaH | THF, room temp. | Benzyl ether |

| 2 | Esterification | Acetic anhydride, Pyridine | Room temp. | Acetate (B1210297) ester |

| 3 | Esterification | Benzoyl chloride, Et3N | CH2Cl2, 0 °C to room temp. | Benzoate ester |

| 4 | Oxidation | PCC | CH2Cl2, room temp. | Aldehyde |

Note: This table illustrates potential derivatization reactions of the alcohol functionality of this compound based on standard organic transformations.

Spectroscopic Characterization Methodologies for Thiadiazole Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution.

¹H NMR spectroscopy would reveal the number of different types of protons and their neighboring environments in "3-(1,2,3-thiadiazol-4-yl)propan-1-ol." The spectrum would be expected to show distinct signals for the thiadiazole ring proton, the three methylene (B1212753) groups of the propanol (B110389) chain, and the hydroxyl proton. The chemical shift (δ) of the thiadiazole proton would be influenced by the heteroatoms in the ring, typically appearing in the downfield region. The splitting patterns (multiplicity) of the methylene protons would provide information about the connectivity of the carbon chain.

¹³C NMR spectroscopy would identify all the unique carbon atoms in the molecule. For "this compound," one would expect to observe signals for the two carbon atoms of the thiadiazole ring and the three carbon atoms of the propanol side chain. The chemical shifts of the thiadiazole carbons are characteristically found in the aromatic region of the spectrum.

To unambiguously assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy) would establish the correlations between adjacent protons, for instance, confirming the -CH2-CH2-CH2- sequence in the propanol chain.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range couplings between protons and carbons (typically over two or three bonds), which is crucial for connecting the propanol side chain to the C4 position of the thiadiazole ring.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the presence of specific functional groups in a molecule by detecting their characteristic vibrational frequencies. For "this compound," the IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. Characteristic C-H stretching vibrations for the aliphatic chain and the aromatic-like thiadiazole ring would also be present. Furthermore, specific vibrations associated with the C=N and N=N bonds within the thiadiazole ring would be observed in the fingerprint region.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which can further aid in structural elucidation. For "this compound" (molecular formula C₅H₈N₂OS), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight. A common fragmentation pathway for 1,2,3-thiadiazoles involves the loss of a molecule of nitrogen (N₂), which would result in a significant fragment ion. uni.lu Further fragmentation of the propanol side chain would also be anticipated. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming the elemental composition. While PubChem lists a predicted m/z of 145.04302 for the [M+H]⁺ ion of "this compound," this is a computational prediction and not experimental data.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. Thiadiazole rings, being heteroaromatic systems, exhibit characteristic π → π* and n → π* transitions. The position of the absorption maxima (λ_max) would be influenced by the substitution on the ring. The propanol substituent would likely have a minor effect on the electronic absorption compared to more strongly electron-donating or withdrawing groups.

Fluorescence Spectroscopy for Photophysical Property Assessment

Fluorescence spectroscopy is a powerful tool for investigating the photophysical properties of fluorescent organic molecules like many thiadiazole derivatives. nih.govnih.gov This technique provides insights into the electronic transitions, energy levels, and environmental sensitivity of a compound.

General Principles and Findings for Thiadiazole Derivatives:

Excitation and Emission Spectra: The process involves exciting the molecule with a specific wavelength of light (λex) and measuring the emitted light at a longer wavelength (λem). The difference between the absorption and emission maxima is known as the Stokes shift. For many thiadiazole derivatives, these spectra are recorded in various solvents to study solvatochromic effects, where the polarity of the solvent can influence the emission wavelength. nih.govrsc.org

Quantum Yield: The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is the ratio of the number of photons emitted to the number of photons absorbed. Thiadiazole derivatives exhibit a wide range of quantum yields depending on their substitution pattern and molecular structure. For instance, some BODIPY derivatives functionalized with phosphorus(V)-substituted 1,3,4-thiadiazoles have been reported to have high fluorescence quantum yields of up to 99%. rsc.org

Influence of Substituents: The nature and position of substituents on the thiadiazole ring play a critical role in determining the fluorescence properties. Electron-donating or -withdrawing groups can significantly alter the intramolecular charge transfer (ICT) characteristics, leading to changes in the emission color and intensity. nih.govnih.gov For example, in a series of 4-N-substituted benzothiadiazoles, the nature of the N-substituent was found to be a key determinant of their photophysical properties. nih.gov

Aggregation and Environmental Effects: The aggregation of molecules can lead to changes in fluorescence, such as quenching or the emergence of new emission bands. nih.gov The pH of the environment can also have a profound effect on the fluorescence of certain thiadiazole derivatives, particularly those with acidic or basic functional groups. nih.gov

A hypothetical data table for the photophysical properties of a thiadiazole derivative is presented below to illustrate how such data is typically reported.

| Solvent | Dielectric Constant (ε) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm⁻¹) | Quantum Yield (ΦF) |

| Cyclohexane | 2.02 | 350 | 420 | 4895 | 0.65 |

| Dichloromethane | 8.93 | 365 | 450 | 5483 | 0.42 |

| Acetonitrile | 37.5 | 370 | 480 | 6523 | 0.21 |

| Methanol | 32.7 | 372 | 495 | 7012 | 0.15 |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the relationship between structure and properties.

General Principles and Findings for Thiadiazole Derivatives:

Single Crystal Growth: A prerequisite for X-ray diffraction analysis is the availability of a high-quality single crystal of the compound.

Structural Confirmation: The resulting crystal structure confirms the molecular connectivity and stereochemistry. For example, the first X-ray crystal structure of 5-arylimino-1,3,4-thiadiazole derivatives definitively established their molecular structure. nih.gov

Intermolecular Interactions: The analysis of the crystal packing reveals the nature and extent of non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. These interactions govern the solid-state properties of the material. In the crystal structure of novel 1-(1,2,3-thiadiazolylcarbonyl)-4-(1,2,3-thiadiazolyl)semicarbazide derivatives, the molecules were found to be coupled into dimers. researchgate.net

Structure-Property Correlation: By correlating the crystal structure with other experimental data, such as photophysical properties, a deeper understanding of the material's behavior can be achieved. For instance, studies on 4,7-dithien-2-yl-2,1,3-benzothiadiazole combined X-ray diffraction with transient absorption spectroscopy to elucidate the relaxation processes after photoexcitation. rsc.org

A hypothetical data table summarizing crystallographic data for a thiadiazole derivative is shown below.

| Parameter | Value |

| Chemical Formula | C₅H₈N₂OS |

| Formula Weight | 144.19 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.123 |

| b (Å) | 10.456 |

| c (Å) | 9.345 |

| β (°) | 105.2 |

| Volume (ų) | 765.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.250 |

| R-factor | 0.045 |

Computational and Theoretical Investigations of Thiadiazole Structures

Quantum Chemical Calculations for Electronic Structure Analysis (e.g., DFT, TD-DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are standard tools for analyzing the electronic structure of thiadiazole derivatives. tandfonline.comacs.org DFT methods, such as the popular B3LYP functional combined with basis sets like 6-311G**, are used to optimize molecular geometries and calculate ground-state electronic properties. tandfonline.com TD-DFT is subsequently employed to investigate excited states, making it invaluable for predicting electronic absorption spectra. tandfonline.comacs.org These methods allow for a detailed exploration of the molecule's electronic landscape, providing a foundation for understanding its behavior.

For a molecule like 3-(1,2,3-thiadiazol-4-yl)propan-1-ol, the flexible propan-1-ol side chain can adopt various spatial orientations relative to the rigid thiadiazole ring. Conformational analysis using DFT is employed to map the potential energy surface and identify the most stable conformers (energy minima). This involves systematically rotating the single bonds in the side chain and calculating the corresponding energy at each step. The result is an energy landscape that reveals the global minimum energy conformation as well as the energy barriers between different conformers. For instance, studies on other substituted thiadiazoles have calculated the rotational barrier of side groups, which is determined by finding the energy difference between the stable ground state and the corresponding transition state. acs.org Understanding the preferred conformation is essential as it influences the molecule's physical properties and its interactions with other molecules.

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. acs.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. youtube.com The spatial distribution of these orbitals indicates the most probable sites for electrophilic and nucleophilic attack. researchgate.net

The energy of the HOMO is related to the ionization potential, with higher HOMO energies indicating a greater ability to donate electrons. researchgate.net Conversely, the energy of the LUMO is related to the electron affinity, with lower LUMO energies suggesting a greater ability to accept electrons. researchgate.net The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for assessing molecular stability and reactivity. acs.org A small energy gap generally implies higher reactivity, greater polarizability, and potential for intramolecular charge transfer. acs.org

| Compound Derivative | Method | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Reference |

|---|---|---|---|---|---|

| 2-Amino-4-(p-tolyl)thiazole (APT) | B3LYP/6-311G(d,p) | -5.54 | -0.89 | 4.65 | researchgate.net |

| 2-Methoxy-1,3-thiazole (MTT) | B3LYP/6-311G(d,p) | -6.27 | -0.51 | 5.76 | researchgate.net |

| Thiazole-4-carboxaldehyde (TCA) | B3LYP/6-311G(d,p) | -7.44 | -2.55 | 4.89 | researchgate.net |

| Aryl-substituted 1,3,4-thiadiazole (B1197879) | B3LYP/6-311G(d,p) | -6.75 | -2.67 | 4.08 | acs.org |

Studies on Tautomeric Forms and Isomerization Pathways

Tautomerism, the interconversion of structural isomers, is an important consideration for many heterocyclic compounds. nih.gov For substituted thiadiazoles, different tautomeric forms can exist, such as amine-imine or keto-enol tautomers, depending on the nature of the substituents. acs.orgnih.gov The position of the equilibrium between tautomers can be influenced by factors like solvent polarity. nih.gov Quantum chemical calculations are highly effective at predicting the relative stabilities of different tautomers by computing their ground-state energies. acs.orgtandfonline.com For example, studies on 2-amino-1,3,4-thiadiazole (B1665364) derivatives have calculated the energy difference between the amino and the less stable imino forms. acs.org

Beyond substituent tautomerism, the 1,2,3-thiadiazole (B1210528) ring itself can undergo isomerization. Under certain conditions, such as in the gas phase during mass spectrometry experiments, rearrangements between 1,2,3-thiadiazoles and isomeric 1,2,3-triazoles have been observed and computationally modeled. mdpi.com These studies help to understand the intrinsic stability and potential reaction pathways of the heterocyclic core.

Analysis of Non-covalent Interactions and Molecular Aggregation

In the solid state, the packing of molecules in a crystal lattice is governed by a network of non-covalent interactions. nih.govnih.gov For thiadiazole derivatives, these interactions are critical for stabilizing the supramolecular architecture and include:

Hydrogen Bonds: Conventional (e.g., O-H···N, N-H···N) and unconventional (e.g., C-H···N, C-H···π) hydrogen bonds are frequently observed. nih.govnih.gov

π-π Stacking: Interactions between the aromatic thiadiazole rings of adjacent molecules. nih.gov

Chalcogen and Halogen Bonds: Directional interactions involving the sulfur atom of the thiadiazole ring (C–S···N or C–S···π) or halogen substituents. nih.gov

Computational tools such as Hirshfeld surface analysis and the Quantum Theory of Atoms in Molecules (QTAIM) are used to visualize, characterize, and quantify these weak interactions. nih.govnih.gov Hirshfeld analysis maps the intermolecular contacts on a molecular surface, while QTAIM analyzes the electron density to find bond critical points (BCPs) that signify and characterize the nature and strength of these interactions. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR shifts, vibrational frequencies, absorption/emission maxima)

A significant application of computational chemistry is the prediction of spectroscopic data, which serves as a powerful tool for structure elucidation. DFT calculations can provide highly accurate predictions of various spectroscopic parameters for thiadiazole derivatives.

NMR Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. Studies on 1,3,4-thiadiazoles have shown an excellent linear correlation between theoretically calculated and experimentally measured chemical shifts. acs.orgdergipark.org.tr

Vibrational Frequencies: The calculation of harmonic vibrational frequencies via DFT allows for the prediction of infrared (IR) and Raman spectra. The predicted frequencies and intensities can be compared with experimental spectra to assign specific vibrational modes to functional groups within the molecule. acs.org

Absorption/Emission Maxima: As mentioned previously, TD-DFT is the method of choice for calculating the energies of electronic transitions. tandfonline.com This allows for the prediction of the maximum absorption wavelength (λmax) in UV-Visible spectra, with results that are often in good agreement with experimental measurements. acs.orgacs.org

| Parameter | Experimental Value | Theoretical Value | Reference |

|---|---|---|---|

| 13C NMR (C=N of thiadiazole) | 162.90 ppm | 165.71 ppm | dergipark.org.tr |

| 13C NMR (C-S of thiadiazole) | 169.01 ppm | 171.23 ppm | dergipark.org.tr |

| IR Frequency (C=N stretch) | 1544 cm-1 | 1537 cm-1 | dergipark.org.tr |

| UV-Vis λmax | 324 nm | 320 nm | dergipark.org.tr |

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules and their interactions with other molecules, such as proteins or solvents, over time. While no specific MD studies on this compound were found, this technique is widely applied to understand the behavior of heterocyclic compounds. nih.gov

For thiadiazole derivatives, MD simulations can be used to:

Explore Conformational Landscapes: To understand the different shapes a molecule can adopt and their relative energies.

Study Solvation Effects: To model how the solvent interacts with the molecule and influences its properties and reactivity.

Investigate Protein-Ligand Interactions: In the context of drug design, MD simulations can provide detailed insights into how a thiadiazole derivative binds to a biological target, such as an enzyme, and can help in predicting its potential efficacy. nih.gov

Table of Predicted Interaction Data (General Example for a Thiadiazole Derivative with a Protein Target)

| Simulation Time (ns) | Key Interacting Residue | Type of Interaction | Distance (Å) |

| 10 | HIS 41 | Hydrogen Bond | 2.8 |

| 25 | CYS 145 | van der Waals | 3.5 |

| 50 | GLU 166 | Electrostatic | 4.1 |

This table is a generalized example and does not represent specific data for this compound.

Applications As a Synthetic Intermediate and Material Precursor

Role in the Synthesis of Heterocyclic Scaffolds

The 1,2,3-thiadiazole (B1210528) moiety is a key pharmacophore in medicinal chemistry and a useful synthon in organic synthesis. The presence of the propan-1-ol side chain in 3-(1,2,3-thiadiazol-4-yl)propan-1-ol provides a convenient handle for elaboration into more complex heterocyclic systems.

While direct examples of using this compound to construct fused ring systems are not extensively documented in readily available literature, the general reactivity of the 1,2,3-thiadiazole ring suggests its potential in such applications. For instance, the thermal or photochemical decomposition of 1,2,3-thiadiazoles can generate highly reactive thioketene (B13734457) intermediates, which can undergo cycloaddition reactions to form various sulfur-containing heterocycles. The propanol (B110389) functionality could be used to tether the thiadiazole to another reactive partner prior to the ring-fusion reaction, enabling the synthesis of complex polycyclic structures.

Furthermore, the synthesis of fused systems like thieno google.comgoogle.comuni.luthiadiazine 1,1-dioxides has been achieved through the cyclization of isocyanates derived from related heterocyclic acyl azides. clockss.org This suggests that this compound, after appropriate functional group manipulation of the hydroxyl group to an acyl azide (B81097), could potentially serve as a precursor to novel fused thiadiazine systems.

The hydroxyl group of this compound is a prime site for chemical modification, allowing for its incorporation into larger and more complex molecules containing the 1,2,3-thiadiazole core. Standard organic transformations such as esterification, etherification, and conversion to halides can be employed to link this thiadiazole unit to other molecular fragments.

For example, the synthesis of various 1,3,4-thiadiazole (B1197879) derivatives often involves the cyclization of thiosemicarbazides with carboxylic acids or their derivatives. sbq.org.brjocpr.comresearchgate.netorganic-chemistry.org While this applies to a different isomer, analogous synthetic strategies could potentially be adapted. The propanol side chain of this compound could be oxidized to the corresponding carboxylic acid, which could then be used as a building block in the synthesis of more elaborate thiadiazole-containing structures.

Contributions to Advanced Organic Synthesis Methodologies

The unique electronic properties and the presence of multiple heteroatoms in the 1,2,3-thiadiazole ring, combined with the functional handle of the propanol chain, suggest potential applications in catalysis.

There is a growing interest in using heterocyclic compounds as ligands for transition metal catalysts. The nitrogen and sulfur atoms of the thiadiazole ring in this compound could potentially coordinate to metal centers. The propanol group offers a site for modification to introduce additional coordinating groups or to attach the ligand to a solid support. For instance, tris(1,2,3-triazol-4-yl) organometallic compounds have been explored as catalysts, highlighting the potential of related azole heterocycles in catalysis. metu.edu.tr Although specific examples involving this compound as a ligand are not prominent, its structural features make it a candidate for exploration in this area.

In the realm of organocatalysis, the development of novel scaffolds is crucial. While there is no direct evidence of this compound being used in organocatalysis, the synthesis of chiral imidazolidinones supported on 1,2,3-triazolium ionic liquids for asymmetric reactions points to the potential of azole-containing structures in this field. nih.gov

Currently, there is no available information in the searched literature to suggest that this compound has been utilized as a chiral auxiliary. For a molecule to function as a chiral auxiliary, it must be chiral itself and be readily attached to and removed from a substrate to direct stereoselective reactions. As this compound is an achiral molecule, it cannot be directly used as a chiral auxiliary without further modification to introduce a stereocenter.

Precursor for Materials Science Applications (e.g., organic semiconductors, fluorescent dyes)

The electron-deficient nature of the thiadiazole ring makes it an attractive component for materials with interesting electronic and photophysical properties.

Thiadiazole derivatives have been investigated as components of organic semiconductors. For example, benzothiadiazole-based small molecules have been synthesized and characterized for use in organic thin-film transistors. semanticscholar.orgrsc.org The incorporation of the thiadiazole unit can influence the electronic properties and molecular packing of the material. The propanol group of this compound could be functionalized to attach the thiadiazole core to a larger conjugated system, a common strategy in the design of organic semiconductors.

The thiadiazole scaffold is also found in fluorescent dyes. google.comgoogle.comtrea.com The development of viscosity-responsive fluorescent dyes, for instance, has utilized thieno[3,2-b]thiophene (B52689) derivatives which can be functionalized. google.com Although direct synthesis of fluorescent dyes from this compound is not explicitly reported, its structural features suggest its potential as a precursor. The propanol group could be modified to tune the solubility and photophysical properties of a potential dye molecule.

Derivatization for Probe Molecules in Chemical Biology

The strategic modification of bioactive scaffolds to generate probe molecules is a cornerstone of chemical biology, enabling the interrogation of complex biological systems. While direct studies on the biological activity of this compound are limited, its structural features, namely the 1,2,3-thiadiazole heterocycle and the primary alcohol, present valuable opportunities for derivatization into chemical probes. These probes can be designed for various applications, such as fluorescence imaging, without implying specific biological targets.

The derivatization of this compound can be approached by modifying its primary alcohol functionality. The hydroxyl group is a versatile handle for introducing a range of functionalities, including fluorophores, affinity tags, or reactive groups for covalent labeling. These modifications can transform the parent molecule into a tool for studying molecular interactions and localization within cellular environments.

One common strategy for derivatizing primary alcohols is through esterification. sciepub.comnih.gov This reaction allows for the attachment of a wide variety of carboxylic acids, which can themselves be functionalized with reporter groups. For instance, coupling with a fluorescent carboxylic acid would yield a fluorescent probe. The choice of coupling reagent and reaction conditions is critical for achieving high yields and purity.

Another avenue for derivatization involves the conversion of the alcohol to an azide. This can be accomplished through a two-step process involving activation of the alcohol, for example as a tosylate, followed by nucleophilic substitution with an azide salt. The resulting azide-functionalized thiadiazole can then be used in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach a wide array of alkyne-containing reporter tags. This approach offers high efficiency and selectivity.

Furthermore, the alcohol can be oxidized to the corresponding aldehyde or carboxylic acid. These functional groups open up a different set of chemical transformations for probe synthesis. For example, the aldehyde can be used in reductive amination reactions to couple with amine-containing molecules, or it can be used to form hydrazones with fluorescent hydrazides. The carboxylic acid can be activated and coupled to amines or alcohols, providing another versatile method for probe generation.

The 1,2,3-thiadiazole ring itself, while generally stable, can also be a point of modification, although this is less common than derivatization of the propanol side chain. The synthesis of various 4-substituted 1,2,3-thiadiazoles has been explored, suggesting that modifications to the core heterocycle are possible. researchgate.netuow.edu.auisres.org This could involve, for example, the introduction of substituents on the thiadiazole ring that modulate the electronic properties of the molecule, which could be useful in the design of probes with specific photophysical properties. Thiadiazole derivatives, particularly other isomers like 1,3,4-thiadiazole, have been successfully employed in the development of fluorescent probes for detecting metal ions. nih.govmdpi.com This precedent suggests that with appropriate functionalization, 1,2,3-thiadiazole-containing compounds could also be developed into sensors.

The following table outlines potential derivatization strategies for this compound for the development of chemical biology probes.

| Functional Group Target | Derivatization Reaction | Potential Probe Functionality | Key Reagents/Conditions |

| Primary Alcohol | Esterification | Attachment of fluorescent carboxylic acids | DCC/DMAP or EDC/DMAP |

| Primary Alcohol | Conversion to Azide | "Click" chemistry handle for alkyne-functionalized tags | TsCl, Pyridine; then NaN3 |

| Primary Alcohol | Oxidation to Aldehyde | Reductive amination with fluorescent amines | PCC or Dess-Martin periodinane |

| Primary Alcohol | Oxidation to Carboxylic Acid | Amide coupling with fluorescent amines | Jones oxidation; then EDC/NHS |

| 1,2,3-Thiadiazole Ring | C-H Functionalization | Modulation of electronic/photophysical properties | Transition-metal catalysis (e.g., Pd, Rh) |

It is important to note that while these derivatization strategies are chemically feasible, their application to this compound for the creation of chemical biology probes would require empirical validation. The synthesis and characterization of such derivatives would be the first step in exploring their potential as tools for chemical biology research.

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Routes

The accessibility of 3-(1,2,3-thiadiazol-4-yl)propan-1-ol and its analogues is fundamental to any future investigation. While classical methods for the synthesis of 1,2,3-thiadiazoles, such as the Hurd-Mori reaction involving the cyclization of tosylhydrazones with thionyl chloride, are established, there is considerable room for improvement. mdpi.come-bookshelf.de Future research should focus on developing more efficient, scalable, and environmentally benign synthetic strategies.

Modern synthetic methodologies that could be explored include:

One-Pot Syntheses: Designing multi-component reactions where the thiadiazole ring is constructed in a single step from readily available starting materials would significantly enhance efficiency. For instance, a one-pot reaction of a suitable aldehyde with thiosemicarbazide (B42300) in the presence of a mild cyclizing agent could be a promising avenue. encyclopedia.pubmdpi.com

Metal-Free Catalysis: The development of metal-free catalytic systems, for example, using iodine or other non-metallic catalysts to promote cyclization, would offer a more sustainable and cost-effective approach. organic-chemistry.org

Flow Chemistry: The implementation of continuous flow technologies could enable better control over reaction parameters, improve safety, and facilitate large-scale production of this compound and its derivatives.

| Synthetic Strategy | Potential Advantages | Key Considerations |

| One-Pot Reactions | Increased efficiency, reduced waste, simplified purification | Reagent compatibility, optimization of reaction conditions |

| Metal-Free Catalysis | Lower cost, reduced toxicity, sustainability | Catalyst efficiency, substrate scope |

| Flow Chemistry | Enhanced safety, scalability, precise process control | Initial setup cost, specialized equipment |

Exploration of C-H Functionalization Strategies on the Thiadiazole Ring

Direct C-H functionalization has emerged as a powerful tool in organic synthesis for the late-stage modification of complex molecules. The 1,2,3-thiadiazole (B1210528) ring itself can act as a directing group for ortho-C-H functionalization, a property that remains to be explored for this compound. acs.orgfigshare.com This approach would allow for the direct introduction of a wide range of functional groups at the C5 position of the thiadiazole ring, providing rapid access to a library of novel derivatives.

Future research in this area should investigate:

Directed C-H Arylation, Alkylation, and Amination: Utilizing transition metal catalysis (e.g., palladium, rhodium, or copper) to couple the C5-H bond with various partners.

Mechanism and Scope: A thorough investigation into the mechanism of these C-H functionalization reactions and the scope of compatible functional groups on both the thiadiazole and the coupling partner.

Advanced Computational Studies on Photophysical Mechanisms

Thiadiazole derivatives have been shown to possess interesting photophysical properties, including fluorescence. rsc.orgnih.gov The specific photophysical characteristics of this compound are currently unknown. Advanced computational studies, using methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), can provide valuable insights into its electronic structure and photophysical behavior. nih.gov

Key areas for computational investigation include:

Excited State Properties: Calculation of absorption and emission wavelengths, oscillator strengths, and quantum yields to predict its potential as a fluorophore.

Intersystem Crossing and Non-Radiative Decay Pathways: Understanding the mechanisms of energy dissipation from the excited state, which is crucial for designing efficient light-emitting materials.

Solvent Effects: Simulating the influence of different solvent environments on the photophysical properties.

| Computational Method | Information Gained | Potential Application |

| DFT | Ground state geometry, electronic structure, molecular orbitals | Predicting reactivity and stability |

| TD-DFT | Excited state energies, absorption/emission spectra | Designing fluorescent probes and materials |

| Molecular Dynamics | Conformational changes, solvent interactions | Understanding behavior in biological or material systems |

Integration into Supramolecular Assemblies or Self-Assembling Systems

The presence of both a hydrogen bond donor (the hydroxyl group) and potential coordination sites (the nitrogen and sulfur atoms of the thiadiazole ring) makes this compound an attractive building block for supramolecular chemistry. nih.govbohrium.comresearchgate.net The ability of molecules to self-assemble into well-ordered structures is key to the development of advanced materials with applications in electronics, sensing, and drug delivery.

Future research should explore:

Crystal Engineering: Systematic studies of the co-crystallization of this compound with other molecules to form novel crystalline materials with desired properties.

Coordination Polymers and Metal-Organic Frameworks (MOFs): Utilizing the thiadiazole ring as a ligand to coordinate with metal ions, leading to the formation of extended one-, two-, or three-dimensional networks. rsc.org

Liquid Crystals: Investigating the potential of long-chain derivatives of this compound to exhibit liquid crystalline behavior.

Investigation of Stereoisomeric Forms and Enantioselective Synthesis (if chiral centers are introduced via modification)

While this compound itself is achiral, modifications to the propanol (B110389) side chain or functionalization of the thiadiazole ring can introduce chiral centers. The synthesis and study of stereoisomeric forms of such derivatives could lead to the discovery of materials with unique chiroptical properties or biological activities.

A significant future challenge lies in the development of enantioselective synthetic methods to access single enantiomers of chiral 1,2,3-thiadiazole derivatives. acs.org This could involve:

Asymmetric Catalysis: The use of chiral catalysts to control the stereochemical outcome of key bond-forming reactions.

Chiral Auxiliaries: Employing chiral auxiliaries to direct the stereoselective synthesis, followed by their removal.

Kinetic Resolution: Separating a racemic mixture of a chiral derivative using enzymatic or chemical methods.

The development of efficient enantioselective syntheses will be crucial for exploring the potential applications of chiral 1,2,3-thiadiazole derivatives in fields such as asymmetric catalysis and stereospecific molecular recognition. acs.org

Q & A

Q. What are effective synthetic routes for 3-(1,2,3-thiadiazol-4-yl)propan-1-ol?

- Methodological Answer : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) , a robust click chemistry approach. For example, thiadiazole-containing intermediates are often coupled with propanol derivatives using Cu(I) catalysts under mild conditions (e.g., room temperature, acetonitrile solvent) . Alternative routes include Suzuki-Miyaura coupling to introduce aromatic substituents to the thiadiazolyl core, as demonstrated in antifungal azole derivatives . Optimization of reaction conditions (e.g., solvent polarity, catalyst loading) is critical to achieving high yields.

Q. How can structural characterization of this compound be performed?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the thiadiazole ring protons (typically downfield-shifted δ 8.5–9.5 ppm) and propanol backbone .

- X-ray Crystallography : Employ programs like SHELXL for small-molecule refinement to resolve stereochemical ambiguities and confirm bond lengths/angles .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula, particularly for novel derivatives .

Q. What in vitro assays are suitable for preliminary antifungal evaluation of this compound?